2-(2,5-Dimethylphenyl)thiolane
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Overview
Description
2-(2,5-Dimethylphenyl)thiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by a thiolane ring substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)thiolane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiolane-2-thione. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolanes and phenyl derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)thiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)thiolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur-containing thiolane ring can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing heterocycle with a five-membered ring.
Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Thiolane: The parent compound without the 2,5-dimethylphenyl substitution.
Uniqueness
2-(2,5-Dimethylphenyl)thiolane is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and physical properties
Biological Activity
2-(2,5-Dimethylphenyl)thiolane is a thiolane derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14S
- Molecular Weight : 170.28 g/mol
- IUPAC Name : this compound
- CAS Number : [insert CAS number if known]
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenyl lithium with a suitable electrophile. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that thiolane derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Compound | Activity Against MRSA | Activity Against VRE |
---|---|---|
This compound | Moderate | Moderate |
Other Thiolane Derivatives | High | High |
Anticancer Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of key signaling pathways such as MAPK and PI3K/Akt .
Antioxidant Activity
The antioxidant capacity of thiolane derivatives has been assessed using various assays. Results indicate that these compounds can scavenge free radicals effectively, comparable to established antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into cell membranes, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer properties.
- Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels, enhancing oxidative stress in cancer cells while protecting normal cells .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the activity of various thiolane derivatives against resistant bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics . -
Cytotoxicity in Cancer Models :
In a recent experiment involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies revealed activation of apoptotic pathways .
Properties
CAS No. |
647843-19-4 |
---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)thiolane |
InChI |
InChI=1S/C12H16S/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
DMZPKESJNNFWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCS2 |
Origin of Product |
United States |
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